molecular formula C19H23N3O3S B251408 3-methyl-N-{4-[4-(methylsulfonyl)piperazino]phenyl}benzamide

3-methyl-N-{4-[4-(methylsulfonyl)piperazino]phenyl}benzamide

Cat. No.: B251408
M. Wt: 373.5 g/mol
InChI Key: NTGSKKRNCOSDBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-{4-[4-(methylsulfonyl)piperazino]phenyl}benzamide is a chemical compound that has potential applications in scientific research. This compound is known to exhibit certain biochemical and physiological effects that make it useful in various laboratory experiments.

Mechanism of Action

The mechanism of action of 3-methyl-N-{4-[4-(methylsulfonyl)piperazino]phenyl}benzamide is not fully understood, but it is believed to act by inhibiting certain enzymes and receptors in the body. This inhibition leads to a reduction in inflammation and pain, as well as a decrease in the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in scientific research. This compound has been shown to reduce the production of certain inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, it has been found to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in the inflammatory response. These effects contribute to the anti-inflammatory and analgesic properties of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-methyl-N-{4-[4-(methylsulfonyl)piperazino]phenyl}benzamide in laboratory experiments is its ability to selectively inhibit certain enzymes and receptors. This allows researchers to study the specific pathways and mechanisms involved in inflammation, pain, and cancer growth. However, one limitation of this compound is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines. Therefore, caution should be taken when using this compound in laboratory experiments.

Future Directions

There are several future directions for research on 3-methyl-N-{4-[4-(methylsulfonyl)piperazino]phenyl}benzamide. One area of interest is the development of new derivatives of this compound with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential toxicity and safety concerns associated with the use of this compound in laboratory experiments.

Synthesis Methods

The synthesis of 3-methyl-N-{4-[4-(methylsulfonyl)piperazino]phenyl}benzamide involves the reaction of 4-(methylsulfonyl)piperazine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been reported in various scientific journals and has been shown to yield high purity and good yields of the final product.

Scientific Research Applications

3-methyl-N-{4-[4-(methylsulfonyl)piperazino]phenyl}benzamide has been widely used in scientific research for its potential applications in various fields. It has been shown to exhibit anti-inflammatory and analgesic effects, making it useful in the study of pain pathways and inflammation. Additionally, this compound has been shown to have potential applications in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cells.

Properties

Molecular Formula

C19H23N3O3S

Molecular Weight

373.5 g/mol

IUPAC Name

3-methyl-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C19H23N3O3S/c1-15-4-3-5-16(14-15)19(23)20-17-6-8-18(9-7-17)21-10-12-22(13-11-21)26(2,24)25/h3-9,14H,10-13H2,1-2H3,(H,20,23)

InChI Key

NTGSKKRNCOSDBS-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

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